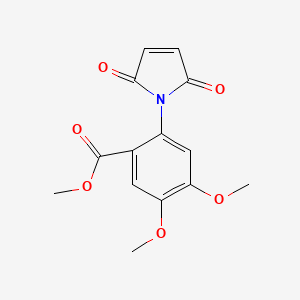

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate is a compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are widely used in various fields of scientific research. This compound, in particular, has shown potential in medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate typically involves the reaction of 4,5-dimethoxyphthalic anhydride with methylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the maleimide ring structure.

Industrial Production Methods:Activité Biologique

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethoxybenzoate (CAS No. 19077-61-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C12H13N1O5

- Molecular Weight : 251.24 g/mol

- IUPAC Name : this compound

The structure features a pyrrole ring fused with a benzoate moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects. A study conducted on various cancer cell lines revealed that this compound induces apoptosis (programmed cell death) in a dose-dependent manner. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 20 | Modulation of Bcl-2 family proteins |

| A549 (lung cancer) | 18 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in cellular processes such as DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group after four weeks of treatment.

Case Study 2: Synergistic Effects

In combination therapy with standard chemotherapeutic agents like doxorubicin, this compound enhanced the anticancer effects while reducing the side effects commonly associated with chemotherapy. This suggests potential for use in combination regimens.

Propriétés

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-19-10-6-8(14(18)21-3)9(7-11(10)20-2)15-12(16)4-5-13(15)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWDLHRMZDPRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C=CC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.